Blonanserin HCl
Description
Contextualization within Neuropharmacological Compound Research
Blonanserin (B195606) HCl emerged from research efforts to develop novel antipsychotic agents with a specific receptor interaction profile. frontiersin.org It is chemically classified as a 4-phenyl-2-(1-piperazinyl)pyridine derivative. nih.govdovepress.com In the landscape of neuropharmacological research, it is categorized as a serotonin-dopamine antagonist. musechem.compatsnap.com Its development was driven by the need for compounds that could effectively target the core symptoms of schizophrenia. frontiersin.orgpatsnap.com
Developed in Japan, Blonanserin is considered a relatively new atypical antipsychotic. frontiersin.orgpatsnap.com Its research trajectory places it among compounds designed to modulate the dopaminergic and serotonergic systems, which are critical pathways implicated in the pathophysiology of schizophrenia. patsnap.com The compound is a subject of interest in studies focusing on receptor binding, signaling pathways, and the development of drugs targeting neuropsychiatric conditions. musechem.com
Evolution of Blonanserin HCl Research: From Discovery to Preclinical Characterization
The development of Blonanserin, also referred to as AD-5423 in early research, was undertaken by Sumitomo Dainippon Pharma Co., Ltd. (formerly Dainippon Sumitomo Pharma). researchgate.netnih.govfrontiersin.orgselleckchem.commedchemexpress.com The compound was first created in the early 1980s and was approved for use in Japan in 2008. wikipedia.orgfrontiersin.org
The preclinical characterization of Blonanserin established its foundational pharmacological properties. Initial in vitro studies focused on determining its binding affinities for a wide range of neurotransmitter receptors. These investigations revealed its potent antagonist activity at specific dopamine (B1211576) and serotonin (B10506) receptor subtypes. researchgate.net Subsequent preclinical research involved various in vivo animal models to understand its functional effects. For instance, studies demonstrated that systematic administration of Blonanserin increases extracellular levels of norepinephrine (B1679862) and dopamine in the prefrontal cortex of research subjects, without affecting serotonin, glutamate (B1630785), or gamma-aminobutyric acid levels. nih.govdovepress.com Further preclinical evidence pointed to its potential to cross the blood-brain barrier effectively, a critical characteristic for a centrally acting agent. wikipedia.orgfrontiersin.org
Distinctive Pharmacological Profile of this compound in Research Paradigms
This compound is distinguished by its unique receptor binding profile, which sets it apart from other atypical antipsychotics. nih.gov It acts as a potent antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors. researchgate.netnih.govdovepress.com A key feature is its high selectivity; it exhibits significantly higher affinity for D2 and 5-HT2A receptors compared to other receptors such as histamine (B1213489) H1, muscarinic M1, and adrenergic α1 receptors. nih.govdovepress.compatsnap.com This selectivity is a focal point of its research profile. patsnap.comspringermedizin.de
Unlike many other second-generation antipsychotics, Blonanserin demonstrates a higher binding affinity for dopamine D2 receptors than for serotonin 5-HT2A receptors. nih.govnih.govingentaconnect.com Research indicates its affinity for D2 receptors is approximately six times greater than for 5-HT2A receptors. nih.govdovepress.com Furthermore, its affinity for D2 receptors has been reported to be substantially higher than that of other antipsychotics like haloperidol (B65202) and risperidone (B510). nih.govscienceijsar.com The compound also shows a notable affinity for the D3 receptor. researchgate.netwikipedia.org Positron emission tomography (PET) studies in healthy subjects have shown that Blonanserin occupies striatal D2-like receptors significantly. nih.govdovepress.com
The table below presents the receptor binding affinities (Ki values in nM) for Blonanserin compared to other antipsychotic compounds, as documented in preclinical research literature.
| Receptor | Blonanserin (Ki, nM) | Risperidone (Ki, nM) | Haloperidol (Ki, nM) |
|---|---|---|---|
| Dopamine D₂ | 0.142 | 3.3 | 0.75 |
| Dopamine D₃ | 0.494 | 7.4 | - |
| Serotonin 5-HT₂A | 0.812 | 0.16 | 14 |
| Serotonin 5-HT₂C | 110 | 4.9 | - |
| Serotonin 5-HT₆ | 11.7 | - | - |
| Adrenergic α₁ | 26.7 | 0.8 | 6.2 |
| Histamine H₁ | 59 | 2.2 | 800 |
| Muscarinic M₁ | >1000 | >1000 | >1000 |
Preclinical research paradigms have also explored its functional impact. For example, in studies using animal models of cognitive impairment induced by phencyclidine (PCP), Blonanserin was found to ameliorate visual-recognition memory deficits. nih.gov These effects are thought to be associated with its interaction with D3 and 5-HT2A receptors and subsequent modulation of the dopamine-D1-PKA-NMDA receptor pathway in the medial prefrontal cortex. nih.gov
Properties
CAS No. |
132812-45-4 |
|---|---|
Molecular Formula |
C23H32Cl2FN3 |
Molecular Weight |
440.4284 |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine dihydrochloride |
InChI |
InChI=1S/C23H30FN3.2ClH/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23;;/h9-12,17H,2-8,13-16H2,1H3;2*1H |
InChI Key |
IQTIXQWMIKSCBX-UHFFFAOYSA-N |
SMILES |
FC1=CC=C(C=C1)C2=C3CCCCCCC3=NC(N4CCN(CC4)CC)=C2.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Blonanserin; AD-5423; AD5423; AD 5423; Blonanserin HCl; |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Blonanserin Hcl
Receptor Binding and Affinity Profiling of Blonanserin (B195606) HCl
Blonanserin HCl is an atypical antipsychotic agent characterized by its unique receptor binding profile. It primarily functions as an antagonist at dopamine (B1211576) D2, D3, and serotonin (B10506) 5-HT2A receptors. nih.gov
Dopamine Receptor Subtype Interactions (D1, D2, D3, D4, D5)
Blonanserin demonstrates a high affinity for dopamine D2 and D3 receptors, which is a key aspect of its mechanism of action. drugbank.com Its affinity for the D2 receptor is notably higher than that of some other antipsychotics like haloperidol (B65202) and risperidone (B510). dovepress.com Specifically, its affinity for D2 receptors is reported to be about 20 times greater than that of haloperidol and 94 times greater than that of risperidone. The binding affinity for D3 receptors is also significant and is considered to contribute to its therapeutic effects. cambridge.orgcore.ac.uk In contrast, blonanserin shows low affinity for D1, D4, and D5 dopamine receptor subtypes. dovepress.comwikipedia.orgoup.com This selective binding to D2 and D3 receptors is thought to be responsible for its antipsychotic effects, particularly on the positive symptoms of schizophrenia. patsnap.com
Table 1: this compound Binding Affinities (Ki) for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| D1 | >1000 |
| D2 | 0.142 |
| D3 | 0.494 |
| D4 | 150 |
| D5 | 2600 |
Data sourced from multiple in vitro studies. dovepress.comwikipedia.org
Serotonin Receptor Subtype Interactions (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)
Blonanserin is a potent antagonist of the serotonin 5-HT2A receptor. drugbank.commedchemexpress.com This action is a defining characteristic of many atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and efficacy against negative symptoms. core.ac.ukpatsnap.com The affinity of blonanserin for D2 receptors is approximately six times greater than its affinity for 5-HT2A receptors. dovepress.com The compound exhibits low affinity for 5-HT1A, 5-HT2C, and 5-HT7 receptors. dovepress.comwikipedia.orgaksci.com However, it displays a relatively high affinity for the 5-HT6 receptor, which may play a role in its cognitive-enhancing effects. nih.govwikipedia.orgnih.gov
Table 2: this compound Binding Affinities (Ki) for Serotonin Receptor Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| 5-HT1A | 804 |
| 5-HT2A | 0.812 |
| 5-HT2C | 26.4 |
| 5-HT6 | 41.9 |
| 5-HT7 | 183 |
Data sourced from in vitro studies. dovepress.com
Adrenergic, Histaminergic, and Muscarinic Receptor Binding Specificity
A noteworthy characteristic of blonanserin is its low affinity for adrenergic, histaminergic, and muscarinic receptors. drugbank.commedchemexpress.com Specifically, it shows weak binding to α1-adrenergic, histamine (B1213489) H1, and muscarinic M1 receptors. dovepress.compatsnap.comuma.es This receptor binding profile is associated with a lower likelihood of side effects such as orthostatic hypotension, sedation, and anticholinergic effects, which are often observed with other antipsychotic medications. nih.govpatsnap.com
Table 3: this compound Binding Affinities (Ki) for Other Receptors
| Receptor Subtype | Ki (nM) |
|---|---|
| Adrenergic α1 | 26.7 |
| Adrenergic α2 | 530 |
| Histamine H1 | 765 |
| Muscarinic M1 | >100 |
Data sourced from in vitro studies. dovepress.comwikipedia.org
Comparative Receptor Occupancy Studies of this compound in Preclinical Models
Preclinical studies, including positron emission tomography (PET), have provided insights into the in vivo receptor occupancy of blonanserin. In rats, blonanserin demonstrated extensive occupancy of both D2 and D3 receptors at doses that produce antipsychotic-like effects. core.ac.uknih.gov One study found that blonanserin, unlike other tested atypical antipsychotics such as risperidone and olanzapine (B1677200), extensively occupies D3 receptors in vivo. nih.gov PET studies in healthy human volunteers have also shown that blonanserin occupies a significant percentage of striatal D2-like receptors at clinical doses. nih.govdovepress.com For instance, a single 12 mg dose of blonanserin was found to occupy D3 receptors to a similar degree as D2 receptors. nih.govnih.gov Another study in patients with schizophrenia showed that oral blonanserin at daily doses of 8 mg and 16 mg resulted in mean striatal D2 receptor occupancies of 59.2% and 66.3%, respectively. oup.comsemanticscholar.org These findings highlight the high brain penetration of blonanserin and its potent in vivo binding to its target receptors. dovepress.com
Neurotransmitter System Modulation by this compound
The receptor binding profile of blonanserin translates into specific modulatory effects on key neurotransmitter systems in the brain, particularly the dopaminergic system.
Effects on Serotonergic Neurotransmission
This compound demonstrates significant antagonist activity at serotonin 5-HT2A receptors. researchgate.netdrugbank.compatsnap.com This action is a key component of its atypical antipsychotic profile. patsnap.com The affinity of blonanserin for the 5-HT2A receptor is potent, although it is noted to be lower than its affinity for the dopamine D2 receptor. nih.govnih.gov This dual antagonism of both dopamine D2 and serotonin 5-HT2A receptors is a shared characteristic among many second-generation antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia. researchgate.netpatsnap.compatsnap.com
In preclinical studies, the effects of blonanserin can be counteracted by the administration of a serotonin 5-HT2A receptor agonist, such as DOI, highlighting the significance of its 5-HT2A receptor blockade. nih.govnih.gov Despite its potent activity at the 5-HT2A receptor, blonanserin does not persistently increase extracellular serotonin levels in the prefrontal cortex. selleckchem.comnih.gov This is in contrast to some other atypical antipsychotics like risperidone. selleckchem.comnih.gov Furthermore, blonanserin exhibits low affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2C, and 5-HT3 receptors, which may contribute to a more favorable side effect profile by minimizing off-target effects. researchgate.netnih.govfrontiersin.org
Alterations in Noradrenergic, Glutamatergic, and GABAergic Systems
This compound has been shown to modulate several neurotransmitter systems beyond dopamine and serotonin.
Noradrenergic System: Systemic administration of blonanserin leads to a persistent increase in extracellular levels of norepinephrine (B1679862) in the prefrontal cortex. selleckchem.comnih.gov This effect is associated with a transient increase in the firing rate of neurons in the locus coeruleus, the principal site for brain synthesis of norepinephrine. selleckchem.comnih.gov The antagonism of α2-adrenoceptors appears to play a role in frontal serotonin release and can enhance the blonanserin-induced increase in extracellular serotonin. nih.gov However, blonanserin itself has a low affinity for α1 and α2-adrenergic receptors. researchgate.net
Glutamatergic System: Blonanserin does not appear to directly and persistently alter extracellular glutamate (B1630785) levels in the prefrontal cortex. selleckchem.comnih.gov However, it does influence the glutamatergic system indirectly through its interaction with dopamine and serotonin receptors. nih.govnih.gov Specifically, blonanserin has been found to ameliorate deficits induced by the NMDA receptor antagonist phencyclidine (PCP). nih.govnih.gov This effect is linked to the indirect functional stimulation of the dopamine-D1-PKA-NMDA receptor pathway. nih.govnih.gov
GABAergic System: Research indicates that blonanserin does not significantly affect the extracellular levels of GABA in the prefrontal cortex. selleckchem.comnih.gov However, its antagonistic action at dopamine-D3 receptors can potentiate GABA-induced chloride currents, suggesting an indirect modulatory role in the GABAergic system. wikipedia.org
Intracellular Signaling Cascades Affected by this compound
The pharmacological effects of this compound extend to the modulation of intracellular signaling pathways, which are crucial for its therapeutic action.
Protein Kinase A (PKA) Modulation
Blonanserin has been shown to influence the Protein Kinase A (PKA) signaling pathway. nih.govwikipedia.org In animal models, blonanserin can counteract the phencyclidine (PCP)-induced decrease in the phosphorylation of PKA at threonine 197 in the medial prefrontal cortex. nih.govnih.gov This effect is significant as the ameliorating effects of blonanserin on cognitive deficits can be blocked by a PKA inhibitor, H-89. nih.govnih.gov The antagonistic action of blonanserin at dopamine D3 receptors is thought to potentiate PKA phosphorylation levels, which in turn counteracts the reduced activity at dopamine D1 and/or NMDA receptors. nih.govwikipedia.org
N-methyl-D-aspartate (NMDA) Receptor Subunit Phosphorylation (e.g., NR1)
Blonanserin influences the phosphorylation state of the NMDA receptor subunit NR1 (also known as GluN1). Specifically, it has been demonstrated to reverse the PCP-induced reduction in the phosphorylation of the NR1 subunit at the serine 897 residue in the medial prefrontal cortex. nih.govnih.gov This phosphorylation site is known to be a target for PKA. nih.gov The effect of blonanserin on NR1 phosphorylation is linked to the activation of the dopamine-D1 receptor-PKA signaling pathway. nih.gov Notably, blonanserin does not appear to affect the phosphorylation of the NR1 subunit at serine 896, a site phosphorylated by Protein Kinase C (PKC), indicating a degree of specificity in its modulation of NMDA receptor function. nih.govnih.gov
Downstream Gene Expression Regulation (e.g., antioxidant response genes)
While direct studies on blonanserin's regulation of antioxidant response genes are limited, its mechanism of action suggests a potential indirect influence. The regulation of antioxidant genes is a complex process often mediated by antioxidant response elements (AREs) in the promoter regions of target genes. nih.gov The activation of transcription factors that bind to these AREs can trigger the expression of a variety of antioxidant proteins and detoxifying enzymes. nih.gov Some atypical antipsychotics have been hypothesized to exert antioxidant effects, potentially through the blockade of 5-HT2A receptors, which has been associated with decreased oxidative stress and increased availability of antioxidant enzymes. researchgate.net Given blonanserin's potent 5-HT2A antagonism, it is plausible that it could indirectly modulate the expression of genes involved in the antioxidant response, although further research is needed to substantiate this. researchgate.net
Preclinical Pharmacodynamics: Investigating Blonanserin Hcl in Animal Models
Behavioral Effects of Blonanserin (B195606) HCl in Models of Neurological States
Animal models provide a valuable platform to investigate the in vivo effects of psychotropic compounds. The following sections detail the behavioral effects of Blonanserin HCl in well-established rodent models that replicate specific symptoms associated with certain neurological conditions.
Modulation of Psychobehavioral Abnormalities in Phencyclidine (PCP) Models
Phencyclidine (PCP), a non-competitive NMDA receptor antagonist, is widely used to induce a range of behavioral abnormalities in rodents that are reminiscent of symptoms observed in schizophrenia. nih.gov this compound has demonstrated efficacy in mitigating several of these PCP-induced behavioral deficits. nih.gov
PCP administration in rodents leads to a state of hyperlocomotion, which is considered a model for the positive symptoms of schizophrenia. nih.gov Preclinical studies have shown that this compound significantly antagonizes this PCP-induced hyperlocomotion. nih.gov While the referenced literature confirms this effect, specific quantitative data on the reduction of locomotor activity were not detailed in the available search results.
The forced swimming test is a common behavioral paradigm used to assess depressive-like states in animals. Immobility in this test is interpreted as a state of behavioral despair. Repeated administration of PCP has been shown to potentiate the immobility time in the forced swimming test, providing a potential model for negative symptoms associated with schizophrenia. nih.gov Research indicates that this compound antagonizes this PCP-potentiated immobility, suggesting a potential efficacy against negative symptoms. nih.gov However, specific data detailing the reduction in immobility time were not available in the reviewed sources.
Cognitive deficits are a core feature of several neurological disorders. The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. PCP administration impairs the ability of rodents to distinguish between a novel and a familiar object, indicating a deficit in recognition memory. nih.govnih.gov
This compound has been shown to reverse these PCP-induced cognitive impairments. nih.govnih.gov In one study, subchronic treatment with PCP led to a deficit in the novel object recognition task in rats. Administration of this compound was found to improve this deficit. nih.gov Another study in mice demonstrated that while repeated PCP administration significantly reduced the exploratory preference for a novel object, treatment with this compound significantly ameliorated this cognitive impairment. nih.gov
Effect of this compound on PCP-Induced Novel Object Recognition Deficits in Mice
| Treatment Group | Exploratory Preference for Novel Object (%) |
|---|---|
| Saline + Vehicle | ~65% |
| PCP + Vehicle | ~50% (Impaired) |
| PCP + this compound | ~60% (Restored) |
Data adapted from a study investigating the effects of this compound on cognitive impairment in PCP-administered mice. Exploratory preference was measured as the percentage of time spent exploring the novel object over the total exploration time. The PCP + Vehicle group showed a significantly lower preference for the novel object compared to the Saline + Vehicle group, indicating a cognitive deficit. Treatment with this compound in PCP-administered mice restored the exploratory preference to levels comparable to the control group, suggesting a reversal of the cognitive impairment. nih.gov
Social withdrawal is a significant symptom in several psychiatric disorders. Animal models of social deficit can be induced by chronic administration of PCP. nih.gov this compound has demonstrated the ability to ameliorate these PCP-induced social deficits in mice. nih.gov
In a social interaction test, mice treated repeatedly with PCP showed a significant reduction in sociability. nih.gov Treatment with this compound was found to significantly ameliorate this social deficit. nih.gov Notably, other antipsychotics like olanzapine (B1677200) and haloperidol (B65202) did not show a similar effect in this model. nih.gov The ameliorating effect of this compound on social deficits was linked to its antagonism of the dopamine (B1211576) D3 receptor. nih.gov
Effect of this compound on PCP-Induced Social Deficits in Mice
| Treatment Group | Sociability (Time spent with novel mouse) |
|---|---|
| Saline Control | Normal Social Interaction |
| PCP-Treated | Reduced Social Interaction |
| PCP + this compound | Significantly Increased Social Interaction (Ameliorated Deficit) |
| PCP + Olanzapine | No Significant Improvement |
| PCP + Haloperidol | No Significant Improvement |
This table summarizes the findings of a study on the effect of this compound on PCP-induced social deficits. While specific time measurements were not provided in the abstract, the study reported that this compound significantly ameliorated the social deficit, whereas olanzapine and haloperidol did not. nih.gov
Evaluation in Methamphetamine-Induced Locomotor Hyperactivity Models
Methamphetamine is a psychostimulant that induces hyperlocomotion in rodents, a behavior that is often used to model the psychomotor agitation seen in psychosis. oatext.com Preclinical studies have investigated the effect of this compound in these models.
Research has shown that this compound can ameliorate the methamphetamine-induced disruption of latent inhibition, a measure of the ability to ignore irrelevant stimuli, which is often impaired in schizophrenia. nih.gov While this is related to the central effects of methamphetamine, direct quantitative data on the effect of this compound on methamphetamine-induced locomotor hyperactivity was not available in the reviewed search results.
Assessment of Anxiolytic-like and Antidepressant-like Activities in Rodent Models
Preclinical investigations using rodent models have explored the potential anxiolytic and antidepressant-like properties of blonanserin. In one study, the effects of blonanserin were evaluated using the elevated plus-maze test for anxiety and the forced swimming test for depression in rats. The results indicated that blonanserin, within a specific dose range, exhibits potential anxiolytic and antidepressant activities. nih.gov
In the forced swimming test, blonanserin was shown to attenuate the enhancement of immobility induced by repeated treatment with phencyclidine in mice, suggesting an antidepressant-like effect. nih.gov Specifically, a 0.2mg/kg dose of blonanserin significantly decreased the immobility period. nih.gov A lower dose of 0.075mg/kg also demonstrated an antidepressant effect, though to a lesser extent, while a higher dose of 0.8mg/kg did not show any significant antidepressant activity in this particular study. nih.gov These findings suggest a dose-dependent effect of blonanserin on depressive-like behaviors in this animal model.
The anxiolytic-like effects were observed at doses of 0.075mg and 0.2mg, suggesting a potential for blonanserin to act as an adjuvant in anxiety treatment. nih.gov The study utilized established models such as the elevated plus-maze, where an increase in time spent in the open arms is indicative of anxiolytic activity. nih.govjddtonline.info
Studies in Chronic Mild Stress Models
The therapeutic potential of blonanserin has also been investigated in the chronic mild stress (CMS) model in rats, a well-established preclinical model for inducing depressive and anxiety-like behaviors. nih.gov Research has shown that chronic treatment with blonanserin can counteract the emotional deficits induced by seven weeks of CMS. nih.gov This normalizing effect on CMS-induced alterations is thought to be linked to its ability to modulate redox mechanisms within the prefrontal cortex, an area where molecular dysfunction is associated with several psychiatric disorders. nih.gov These findings provide insight into the potential mechanisms of action of blonanserin and support the role of oxidative stress in the pathophysiology of psychiatric conditions. nih.gov
Neurochemical and Electrophysiological Correlates of this compound Action in Preclinical Studies
Extracellular Neurotransmitter Level Dynamics in Brain Regions
Microdialysis studies in rats have revealed that systemic administration of blonanserin selectively increases extracellular levels of norepinephrine (B1679862) and dopamine in the medial prefrontal cortex. nih.govnih.gov Notably, it does not affect the levels of serotonin (B10506), GABA, or glutamate (B1630785) in this brain region. nih.govnih.gov This selective enhancement of catecholaminergic neurotransmission is a key feature of its neurochemical profile. nih.gov
In comparison, the atypical antipsychotic risperidone (B510) was found to persistently increase the extracellular levels of norepinephrine, dopamine, and serotonin in the same cortical area. nih.gov This highlights a difference in the neurochemical effects of blonanserin and risperidone, particularly concerning serotonergic modulation. nih.gov The increase in frontal monoamine release induced by these antipsychotics is suggested to be pharmacologically correlated with their effects on neuronal activity in monoaminergic nuclei. nih.gov The mechanism for the rise in extracellular norepinephrine and dopamine is attributed to the combined antagonism of D2 and 5-HT2A receptors. nih.gov
| Neurotransmitter | Effect of Blonanserin | Reference |
|---|---|---|
| Norepinephrine | Increased | nih.govnih.gov |
| Dopamine | Increased | nih.govnih.gov |
| Serotonin | No change | nih.govnih.gov |
| GABA | No change | nih.gov |
| Glutamate | No change | nih.gov |
Neuronal Firing Rate Modulation in Specific Brain Nuclei
Electrophysiological studies have demonstrated that blonanserin transiently increases neuronal firing in the locus coeruleus and the ventral tegmental area. nih.govnih.gov However, it does not affect the neuronal activity in the dorsal raphe nucleus or the mediodorsal thalamic nucleus. nih.govnih.gov This selective activation of monoaminergic nuclei aligns with the observed increases in extracellular dopamine and norepinephrine levels in the prefrontal cortex. nih.gov
In contrast, risperidone was found to increase the firing rate in the locus coeruleus, ventral tegmental area, and the dorsal raphe nucleus, but not in the mediodorsal thalamic nucleus. nih.gov The differential effect on the dorsal raphe nucleus, a key serotonergic center, further distinguishes the electrophysiological profile of blonanserin from that of risperidone. nih.gov
Comparative Preclinical Pharmacology of this compound and Other Antipsychotics
Differential Effects on Receptor Occupancy and Functional Outcomes
Blonanserin is characterized by its high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. nih.govwikipedia.org Unlike many other atypical antipsychotics, such as risperidone and olanzapine which have a higher affinity for 5-HT2A receptors than D2 receptors, blonanserin exhibits a slightly higher affinity for D2 receptors. nih.govtandfonline.com This has led to its classification as a dopamine-serotonin antagonist. tandfonline.com
Positron Emission Tomography (PET) studies have provided valuable insights into the in vivo receptor occupancy of blonanserin. A study in healthy volunteers showed that blonanserin occupies dopamine receptors in D3-rich regions (substantia nigra, globus pallidus) to a similar extent as in D2-rich regions (caudate, putamen). nih.gov This is a distinguishing feature, as other antipsychotics like risperidone, olanzapine, and aripiprazole (B633) have been shown to not occupy D3 receptors to the same degree in rat brain studies. nih.govscispace.com The EC50 values for D2-rich and D3-rich regions are very similar for blonanserin, further supporting its potent and balanced D2/D3 receptor antagonism. researchgate.net
Functionally, this receptor binding profile is believed to contribute to its therapeutic effects. For instance, in a mouse model of schizophrenia using phencyclidine, blonanserin was found to ameliorate social deficits, an effect that was not observed with olanzapine or haloperidol. nih.gov This beneficial effect on social behavior is suggested to be mediated through its antagonism of dopamine D3 receptors. nih.gov
Furthermore, blonanserin demonstrates a high brain/plasma concentration ratio compared to other antipsychotics like olanzapine, haloperidol, and risperidone, indicating excellent brain penetrance. nih.govfrontiersin.org This property, calculated from D2 receptor occupancy in the temporal lobe and pituitary gland, suggests that blonanserin can achieve therapeutic efficacy in the brain with a lower propensity for peripheral side effects such as hyperprolactinemia, as the pituitary gland is located outside the blood-brain barrier. tandfonline.com
| Receptor | Blonanserin Ki (nM) | Reference |
|---|---|---|
| Dopamine D2 | 0.142 | wikipedia.orgnih.gov |
| Dopamine D3 | 0.277 - 0.494 | wikipedia.orgnih.gov |
| Serotonin 5-HT2A | 0.64 - 0.812 | wikipedia.orgnih.govnih.gov |
Distinct Mechanisms of Action in Animal Models
This compound is a second-generation antipsychotic agent distinguished by a unique pharmacological profile, primarily characterized by its potent antagonism of dopamine D2/D3 and serotonin 5-HT2A receptors. bohrium.comnih.govpatsnap.com Preclinical investigations in various animal models have been crucial in elucidating the specific mechanisms that underpin its therapeutic potential. These studies reveal a multi-faceted interaction with key neurotransmitter systems, offering insights into its efficacy.
Dopamine D2 and D3 Receptor Antagonism
A primary mechanism of Blonanserin is its strong antagonistic effect on dopamine D2 and D3 receptors. nih.gov In vitro binding assays demonstrate that Blonanserin possesses a high affinity for these receptors. nih.gov Unlike some other atypical antipsychotics, such as risperidone and olanzapine, Blonanserin exhibits a notably higher affinity for dopamine D2/D3 receptors than for serotonin 5-HT2A receptors. nih.gov
Animal studies have substantiated these in vitro findings, demonstrating significant in vivo activity. In rat models, Blonanserin effectively blocks the binding of D2/D3 receptor radiotracers in both D2-rich regions like the striatum and D3-rich regions such as the cerebellum. bohrium.com A key finding from these preclinical models is that Blonanserin extensively occupies D3 receptors in vivo at doses that produce antipsychotic-like effects, a characteristic not observed to the same extent with other tested antipsychotics like risperidone, olanzapine, and aripiprazole. bohrium.comresearchgate.net This potent D3 receptor blockade is believed to contribute to its therapeutic profile. bohrium.comnih.gov For instance, in rats with methamphetamine-induced hyperactivity, a model for psychosis, Blonanserin demonstrated antipsychotic-like efficacy. bohrium.com
Furthermore, studies on the long-term effects of Blonanserin in rats have shown that, unlike the typical antipsychotic haloperidol, chronic administration of Blonanserin does not lead to dopamine supersensitivity. nih.gov After 28 days of treatment, rats receiving haloperidol showed enhanced hyperlocomotion in response to a dopamine agonist and an increased density of striatal D2 receptors. nih.gov In contrast, rats treated with Blonanserin showed no such changes, suggesting a lower risk of developing dopamine supersensitivity psychosis. nih.gov This lack of supersensitivity may be related to Blonanserin's potent antagonism at D3 receptors. nih.gov
Table 1: Receptor Binding Affinity of Blonanserin
This table summarizes the in vitro binding affinities (Ki, nM) of Blonanserin for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) |
|---|---|
| Dopamine D2 | Data not available in specified format |
| Dopamine D3 | Data not available in specified format |
| Serotonin 5-HT2A | Data not available in specified format |
| Serotonin 5-HT6 | 11.7 |
| Adrenergic α1 | Low Affinity |
| Histamine (B1213489) H1 | Low Affinity |
| Muscarinic M1 | Low Affinity |
Table 2: In Vivo Dopamine D2 and D3 Receptor Occupancy in Rats
Comparison of receptor occupancy in D2-rich (Striatum) and D3-rich (Cerebellum) brain regions in rats following administration of Blonanserin and other antipsychotics. bohrium.comresearchgate.net
| Compound | D2 Occupancy (Striatum) | D3 Occupancy (Cerebellum) |
|---|---|---|
| Blonanserin | Extensive | Extensive |
| Risperidone | Extensive | Relatively Low |
| Olanzapine | Extensive | Relatively Low |
| Aripiprazole | Extensive | Relatively Low |
Serotonin 5-HT2A Receptor Antagonism
In addition to its potent dopamine receptor blockade, Blonanserin also acts as a serotonin 5-HT2A receptor antagonist. patsnap.comnih.gov This dual D2/5-HT2A antagonism is a defining feature of many atypical antipsychotics, and it is theorized to contribute to a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics. researchgate.net While Blonanserin's affinity for 5-HT2A receptors is significant, it is approximately six times lower than its affinity for D2 receptors. nih.gov
Animal models have helped to parse the contribution of this serotonergic activity. In a rat model using the NMDA receptor antagonist phencyclidine (PCP) to induce cognitive deficits, Blonanserin was shown to reverse impairments in novel object recognition. nih.gov Research suggests that this effect requires 5-HT1A receptor stimulation, indicating an indirect partial agonism at 5-HT1A receptors may result from the 5-HT2A blockade. nih.govnih.gov
Molecular and Cellular Mechanisms in Animal Models
Preclinical studies have delved into the molecular cascades triggered by Blonanserin's receptor interactions. In a mouse model where schizophrenia-like social deficits were induced by PCP, Blonanserin significantly ameliorated the impairment, an effect not seen with olanzapine or haloperidol. nih.gov This therapeutic action was specifically linked to its antagonism of the D3 receptor. nih.gov The study revealed that the effect of Blonanserin was counteracted by a D3 receptor agonist but not by a 5-HT2A receptor agonist. nih.gov The underlying mechanism appears to involve the activation of NMDA receptors in the prefrontal cortex through a D3-D1 receptor signaling pathway. Specifically, Blonanserin's D3 antagonism was found to inhibit the PCP-induced decrease in the phosphorylation of the NMDA receptor subunit GluN1, a process linked to dopamine D1 receptor-PKA signaling. nih.gov
Other animal models have explored Blonanserin's effects in the context of stress-related psychiatric symptoms. In a chronic mild stress (CMS) model in rats, which induces depressive and anxiety-like behaviors, chronic treatment with Blonanserin was found to normalize the emotional deficits caused by the stress. nih.gov This restorative effect may be linked to its ability to modulate redox mechanisms and counter oxidative stress within the prefrontal cortex, a molecular dysfunction associated with several psychiatric disorders. nih.gov
Furthermore, systemic administration of Blonanserin in animal models has been shown to selectively increase extracellular levels of norepinephrine and dopamine in the prefrontal cortex, without altering levels of serotonin, glutamate, or gamma-aminobutyric acid (GABA). nih.govnih.gov This suggests a targeted modulation of catecholaminergic pathways in brain regions critical for cognition and emotional regulation.
Table 3: Blonanserin's Effect on PCP-Induced Social Deficit in Mice nih.gov
This table outlines the key findings regarding the mechanism of Blonanserin in a phencyclidine (PCP) animal model of schizophrenia.
| Observation | Mechanistic Implication |
|---|---|
| Blonanserin ameliorates PCP-induced social deficit. | Demonstrates therapeutic-like potential for negative symptoms. |
| Effect is antagonized by a D3 receptor agonist (7-OH-DPAT). | Confirms the critical role of D3 receptor antagonism. |
| Effect is NOT inhibited by a 5-HT2A receptor agonist (DOI). | Suggests D3 antagonism is the primary driver over 5-HT2A antagonism for this specific effect. |
| Blonanserin inhibits the PCP-induced decrease in GluN1 phosphorylation in the prefrontal cortex. | Links D3 antagonism to downstream NMDA receptor modulation. |
Preclinical Pharmacokinetics and Metabolism of Blonanserin Hcl
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Preclinical Species
The ADME profile of Blonanserin (B195606) HCl has been characterized in several preclinical models, revealing key features that influence its therapeutic action and disposition.
Brain Penetration and Blood-Brain Barrier Transport Mechanisms
A critical attribute of any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). Blonanserin demonstrates a high capacity for brain penetration. nih.govcpn.or.kr Positron Emission Tomography (PET) studies have shown that blonanserin has a significantly higher brain-to-plasma concentration ratio compared to other antipsychotics like haloperidol (B65202), risperidone (B510), and olanzapine (B1677200). nih.gov Specifically, the brain/plasma concentration ratio for blonanserin has been reported to be 3.88, indicating its efficient passage into the brain. nih.gov This enhanced brain penetration is partly attributed to the fact that blonanserin is not a substrate for P-glycoprotein, an efflux transporter that actively removes many drugs from the brain. cpn.or.krtandfonline.com The compound's low polar surface area of 19.7 Ų also facilitates its permeability across the BBB. wikipedia.org
Systemic Distribution and Tissue Specificity
Following administration, blonanserin undergoes extensive distribution throughout the body. It is highly bound to plasma proteins, with a binding percentage exceeding 99.7%, primarily to serum albumin. tandfonline.comdrugbank.com Preclinical studies investigating tissue distribution have shown that blonanserin accumulates in various tissues. In vivo tissue distribution experiments have been conducted to understand the compound's localization in different organs. acs.org The volume of distribution (Vd) of blonanserin is large, with a central volume (Vc) of 9500 L and a total volume of distribution of 18060 L, indicating significant tissue uptake. drugbank.com
Elimination Pathways and Excretion Routes
The elimination of blonanserin from the body occurs through metabolic transformation and subsequent excretion. The primary route of metabolism is through the cytochrome P450 (CYP) enzyme system in the liver, specifically CYP3A4. nih.govdrugbank.comfrontiersin.org The metabolites, along with a small amount of the unchanged drug, are then excreted from the body. Studies have shown that approximately 57% of a dose is excreted in the urine and 30% in the feces. drugbank.com Notably, no parent drug is found in the urine, and only about 5% of the drug in the feces is the unchanged parent compound, highlighting the extensive metabolism of blonanserin before elimination. drugbank.com The terminal elimination half-life of blonanserin in preclinical studies ranges from 10.7 to 16.2 hours. nih.govdrugbank.com
Identification and Characterization of Blonanserin HCl Metabolites
The biotransformation of blonanserin results in the formation of several metabolites, some of which retain pharmacological activity.
Major Metabolite Identification (e.g., N-deethylated blonanserin, hydroxylated blonanserin)
The metabolism of blonanserin is extensive and primarily mediated by the hepatic enzyme CYP3A4. nih.govfrontiersin.org This process leads to the formation of several key metabolites through various reactions, including hydroxylation of the cyclooctane (B165968) ring and N-deethylation and N-oxidation of the piperazine (B1678402) ring. drugbank.com
The major metabolites identified in preclinical and human studies are:
N-deethylated blonanserin (M-1 or Blonanserin C) : This is a principal and pharmacologically active metabolite. nih.govresearchgate.net
Hydroxylated blonanserin (M-3) : This includes 7- and 8-hydroxylated forms of the parent compound. nih.govnih.gov The synthesis of these specific hydroxy metabolites has been documented. nih.gov
Other identified metabolites include N-oxide and various other hydroxylated forms. drugbank.comresearchgate.net
Pharmacological Activity and Receptor Binding Affinity of Metabolites
The N-deethylated metabolite (M-1) has been shown to have a high binding affinity for dopamine (B1211576) D2/D3 and serotonin (B10506) 5-HT2A receptors. nih.govresearchgate.net However, its pharmacological activity is several-fold lower than that of the parent drug, blonanserin. nih.govtandfonline.com Despite its reduced potency, the N-deethylated metabolite appears at significant levels in the serum and has a longer elimination half-life than blonanserin itself, suggesting it may contribute to the sustained therapeutic effects. researchgate.net
The hydroxylated metabolites are also active, but to a lesser degree than the parent drug. drugbank.com The affinity of these metabolites for dopamine and serotonin receptors has been a subject of investigation. researchgate.net
Synthesis and Characterization of Metabolites (e.g., Blonanserin N-oxide)
The metabolism of blonanserin results in several metabolites, including N-oxide, N-deethyl, and hydroxylated forms. researchgate.netnih.gov The N-oxide of blonanserin (Blonanserin N-oxide) has been synthesized for research purposes. One method involves dissolving blonanserin in methanol, followed by the addition of hydrogen peroxide and refluxing the mixture. annexpublishers.coresearchgate.net The resulting product can be purified through recrystallization. annexpublishers.co The chemical structure of Blonanserin N-oxide is 2-(4-Ethyl-4-oxido-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine. simsonpharma.com Single crystals of Blonanserin N-oxide dihydrate have been obtained from a dimethyl sulfoxide (B87167) and water mixture, allowing for X-ray diffraction analysis to confirm its structure. annexpublishers.co
In animal models, Blonanserin N-oxide has been investigated for its potential effects. For instance, in diabetic Wistar rats, administration of Blonanserin N-oxide demonstrated an ability to reduce blood glucose levels. annexpublishers.coannexpublishers.com
The major hydroxylated metabolites of blonanserin in humans, 7-hydroxy blonanserin and 8-hydroxy blonanserin, have also been synthesized. nih.gov The synthesis of the 7-hydroxylated metabolite was achieved in a four-step process, while the 8-hydroxylated form required a nine-step process, both starting from 4-fluorobenzoylacetonitrile. nih.gov These synthetic efforts are crucial for identifying metabolites and enabling further pharmacological studies. pnas.org Another identified major metabolite is N-diethyl blonanserin (blonanserin C), which is thought to contribute to the atypical antipsychotic profile of the parent drug by potentially reducing extrapyramidal symptoms. nih.gov
Enzymatic Pathways and Genetic Considerations in this compound Metabolism
The primary enzyme responsible for the biotransformation of blonanserin is cytochrome P450 3A4 (CYP3A4). frontiersin.orgdrugbank.comnih.govnih.govfrontiersin.org This enzyme facilitates various metabolic reactions, including N-deethylation, N-oxidation, and hydroxylation of the cyclooctane ring. researchgate.netdrugbank.com The major metabolites produced through these pathways include N-deethylated blonanserin (M-1) and 7- and 8-hydroxylated blonanserin (M-3). nih.gov While these metabolites exhibit some pharmacological activity, it is several times lower than that of the parent compound, blonanserin. drugbank.comnih.gov
Given that CYP3A4 is the main metabolizing enzyme, any substance that inhibits or induces this enzyme can significantly affect the plasma concentration of blonanserin. frontiersin.orgnih.gov For example, potent CYP3A4 inhibitors like certain azole antifungal agents, HIV protease inhibitors, and even grapefruit juice can lead to increased systemic exposure to blonanserin. frontiersin.orgnih.govpatsnap.com Conversely, CYP3A4 inducers can decrease its bioavailability. frontiersin.org
In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic pathways of blonanserin. nih.govresearchgate.net These studies have confirmed that CYP3A4 is the predominant enzyme involved in its metabolism. Experiments using rat liver microsomes have also been conducted to investigate drug-drug interactions. For instance, the inhibitory effects of calcium channel blockers like nimodipine, felodipine (B1672334), and amlodipine (B1666008) on blonanserin metabolism have been demonstrated in both rat and human liver microsomes. researchgate.netresearchgate.net Nimodipine was found to be a noncompetitive inhibitor in rat liver microsomes, while felodipine and amlodipine exhibited mixed-type inhibition in both rat and human liver microsomes. researchgate.net
Genetic variations in the CYP3A4 gene can significantly influence the metabolism of blonanserin. researchgate.netresearchgate.net Studies on various CYP3A4 variants have shown that these polymorphisms can lead to altered enzyme activity, thereby affecting the clearance of blonanserin. researchgate.net For example, a study investigating numerous CYP3A4 variants found that the clearance of blonanserin was notably decreased with most variants, including CYP3A4.4, .5, .7-.10, .12-.14, .16-.18, .23-.24, .28, .31, .33, and .34. researchgate.net In contrast, the CYP3A4.29 variant showed a significant increase in the relative clearance of blonanserin. researchgate.net These findings highlight the potential for individualized responses to blonanserin based on an individual's genetic makeup. researchgate.net
Investigational Pharmacokinetics of this compound Formulations in Animal Models
The pharmacokinetic properties of different blonanserin formulations have been evaluated in animal models. One study investigated solid-state lipid-based formulations using montmorillonite (B579905) and laponite clays (B1170129) as solid carriers in rats. acs.org These formulations were designed to improve the oral delivery of the poorly water-soluble drug. The results indicated that while simple clay-based lipid formulations led to decreased bioavailability due to incomplete drug release, a dual-loaded montmorillonite-based lipid formulation achieved a bioavailability enhancement comparable to a control lipid solution. acs.org This suggests the potential of such advanced formulations to optimize drug loading and oral absorption. acs.org
Another area of investigation is the development of a transdermal patch for blonanserin, which would offer an alternative route of administration. researchgate.netnih.govsumitomo-chem.co.jp Pharmacokinetic studies of a thermosensitive gel formulation of blonanserin have also been conducted in rats to assess its potential for controlled release. researchgate.net
Pharmacokinetic Parameters of Blonanserin Formulations in Animal and Human Studies
| Formulation | Animal Model/ Study Population | Cmax (Mean ± SD) | Tmax (h) | AUC (Mean ± SD) | t1/2 (h) | Reference |
|---|---|---|---|---|---|---|
| Oral Tablet (Test) | Healthy Chinese Volunteers (Fasting) | 234.39 ± 150.51 pg/mL | - | 1784.25 ± 1331.17 h*pg/mL (AUC0-t) | - | frontiersin.org |
| Oral Tablet (Reference) | Healthy Chinese Volunteers (Fasting) | 216.33 ± 151.94 pg/mL | - | 1663.85 ± 995.27 h*pg/mL (AUC0-t) | - | frontiersin.org |
| Transdermal Patch (40 mg) | Healthy Adult Males | 0.42 ± 0.09 ng/mL | ~25 | 13.16 ± 2.77 ng·h/mL (AUC0-last) | 41.9 ± 17.0 | sumitomo-chem.co.jp |
| Oral Tablet (4 mg) | Healthy Volunteers | - | - | - | 10.7 | nih.gov |
| Oral Tablet (8 mg) | Healthy Volunteers | - | - | - | 12.0 | nih.gov |
| Oral Tablet (12 mg) | Healthy Volunteers | - | - | - | 16.2 | nih.gov |
Chemical Synthesis and Structure Activity Relationship Sar Studies of Blonanserin Hcl
Synthetic Methodologies and Chemical Synthesis Pathways of Blonanserin (B195606) HCl
The chemical synthesis of blonanserin has been approached through several methodologies, evolving from initial high-temperature reactions to more refined, industrially viable processes. A foundational synthetic route involves the condensation of Cyclooctanone with 4-fluorobenzoylacetonitrile. lookchem.com This reaction, typically heated with polyphosphoric acid, yields the intermediate 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one. lookchem.com This pyridinone is subsequently converted to its 2-chloro derivative by treatment with refluxing phosphoryl chloride. lookchem.com
The final key step is the coupling of the 2-chloro intermediate, specifically 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, with N-ethylpiperazine. lookchem.comgoogle.com Early methods described a pyroreaction where the reactants were fused at high temperatures (e.g., 170 °C) without a catalyst or solvent, resulting in a yield of approximately 47%. google.com However, this approach presents challenges for industrial-scale production, including difficulties in stirring and purification. google.com
To overcome these limitations, improved methods have been developed that proceed under milder conditions. google.com One such method employs an aprotic polar solvent, such as methyl-sulphoxide, along with a basic catalyst (e.g., anhydrous potassium carbonate) and an activating reagent like potassium iodide. google.com This catalytic system allows the reaction to proceed efficiently at a lower temperature of 80 °C, significantly improving the yield to between 76% and 79% and enhancing the process's controllability and suitability for industrial application. google.com Further refinements in the synthesis have focused on improving the preparation of key intermediates. wipo.int An alternative to traditional halogenation, a modern sulfonylation route, has also been noted in the synthesis of Blonanserin.
| Parameter | Pyroreaction Method | Catalytic Method |
|---|---|---|
| Starting Materials | 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, N-ethylpiperazine | 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, N-ethylpiperazine |
| Conditions | High-temperature fusion (170 °C), solvent-free, catalyst-free | 80 °C, Methyl-sulphoxide (solvent), Anhydrous potassium carbonate (catalyst), Potassium iodide (activator) |
| Yield | ~47% | 76-79% |
| Reference | google.com | google.com |
Structural Modifications and Analog Development in Medicinal Chemistry Research
Medicinal chemistry research on blonanserin has explored structural modifications and the development of analogs to investigate its structure-activity relationships (SAR) and metabolic pathways. researchgate.neteurekaselect.com A significant focus has been on the eight-membered cyclooctyl ring, which is a unique structural feature of the molecule. researchgate.netwikipedia.org
A key strategy for creating analogs involves the late-stage oxidation of a blonanserin intermediate. researchgate.net Using a manganese catalyst (Mn(CF₃-PDP)), a late-stage hydrocarbon precursor can be oxidized primarily at the C7 and C8 positions of the cyclooctyl ring, yielding ketone intermediates. researchgate.net These ketones serve as versatile precursors for a library of new analogs. researchgate.net For example, reduction of these ketones affords hydroxylated metabolites, such as (±)-7-hydroxy blonanserin and (±)-8-hydroxy blonanserin. researchgate.net These hydroxylated intermediates can be further modified through reactions like deoxyfluorination or oxidative methylation to produce fluorinated and methylated analogs, respectively. researchgate.net
SAR studies indicate that these modifications can influence receptor binding affinity. wikipedia.org Notably, the introduction of hydroxyl groups to the cyclooctane (B165968) ring can result in stereoisomers, with the (R) configuration demonstrating an increased affinity for its molecular targets. wikipedia.org This research into metabolites and analogs is crucial for understanding the compound's pharmacological profile, including its unique preference for dopamine (B1211576) D₂/D₃ receptors over serotonin (B10506) 5-HT₂ₐ receptors. nih.govnih.gov
| Compound | Modification Type | Precursor | Reference |
|---|---|---|---|
| Blonanserin | Parent Compound | N/A | researchgate.net |
| (±)-7-Hydroxy blonanserin | Hydroxylation at C7 | C7 Ketone Intermediate | researchgate.net |
| (±)-8-Hydroxy blonanserin | Hydroxylation at C8 | C8 Ketone Intermediate | researchgate.net |
| Fluorinated Analogs (C7/C8) | Deoxyfluorination | C7/C8 Alcohol Intermediates | researchgate.net |
| Methylated Analogs (C7/C8) | Oxidative Methylation | C7/C8 Alcohol Intermediates | researchgate.net |
Crystallographic and Conformational Characterization of Blonanserin HCl and its Salt Forms
The solid-state structure of blonanserin hydrochloride has been thoroughly investigated using X-ray crystallography and other analytical techniques like solid-state NMR (ss-NMR) and FT-IR spectroscopy. rsc.orgresearchgate.net Research has successfully characterized two polymorphs and a monohydrate of the hydrochloride salt. rsc.org
The crystal structure of this compound monohydrate (BLN·HCl·H₂O) was determined after crystallization from hot nitromethane, which likely incorporated atmospheric moisture. rsc.org This form crystallizes in the monoclinic P2₁/c space group. rsc.org In this structure, the water molecule plays a crucial role in the crystal packing, connecting blonanserin molecules through O–H···Cl⁻ hydrogen bonds. rsc.org In contrast, the anhydrous this compound salt can be obtained by crystallization from hot benzene. rsc.org A common structural motif in both the anhydrous salt and the monohydrate is the connection of adjacent blonanserin molecules via C–H⋯F dimers. rsc.org Powder X-ray diffraction (PXRD) patterns have been used to confirm that the bulk materials match the phases determined from single-crystal analysis. researchgate.net
Beyond the hydrochloride, other crystalline salt forms of blonanserin have been prepared using pharmaceutically acceptable coformers to enhance physicochemical properties like solubility. researchgate.net These include salts formed with succinic acid, nicotinic acid, methanesulfonic acid (MSA), and toluenesulfonic acid (TsOH), as well as a cocrystal with suberic acid (SBA). researchgate.net These novel forms are stabilized by ionic N⁺–H···O⁻ hydrogen bonds, highlighting the versatility of blonanserin's structure for crystal engineering. researchgate.net
| Parameter | This compound (Anhydrous) | This compound Monohydrate |
|---|---|---|
| Crystallization Solvent | Benzene | Nitromethane |
| Crystal System | Not specified in results | Monoclinic |
| Space Group | Not specified in results | P2₁/c |
| Key Intermolecular Interactions | C–H⋯F dimers | O–H⋯Cl⁻ hydrogen bonds, C–H⋯F dimers |
| Reference | rsc.org | rsc.org |
Advanced Research Methodologies and Analytical Techniques for Blonanserin Hcl Studies
In Vitro Assay Systems
In vitro assays provide a controlled environment to study the direct molecular interactions of Blonanserin (B195606) HCl with its biological targets.
Radioligand binding assays are fundamental in determining the affinity of Blonanserin HCl for various neurotransmitter receptors. researchgate.net These assays utilize radioactively labeled ligands that have a known high affinity for a specific receptor. By measuring the displacement of these radioligands by this compound, researchers can calculate its binding affinity, typically expressed as the inhibition constant (Ki). researchgate.net
Studies have consistently shown that this compound possesses a high affinity for dopamine (B1211576) D₂ and D₃ receptors, as well as serotonin (B10506) 5-HT₂ₐ receptors. nih.govresearchgate.net Notably, its affinity for D₂ receptors is significantly higher than that of some other antipsychotics like haloperidol (B65202) and risperidone (B510). researchgate.net The compound exhibits low or negligible affinity for other receptors such as dopamine D₁, serotonin 5-HT₂C, adrenergic α₁, histamine (B1213489) H₁, and muscarinic M₁ receptors. nih.gov
A key characteristic of this compound is its potent binding to human D₃ receptors, showing greater affinity than other atypical antipsychotics like risperidone, olanzapine (B1677200), and aripiprazole (B633). selleckchem.com The use of radiotracers like [³H]-(+)-PHNO, which binds to both D₂ and D₃ receptors, allows for the characterization of this compound's binding in receptor-rich regions of the brain. selleckchem.com
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Ki (nM) |
|---|---|
| Dopamine D₂ | 0.142 wikipedia.org |
| Dopamine D₃ | 0.494 wikipedia.org |
| Serotonin 5-HT₂ₐ | 0.812 wikipedia.orgmedchemexpress.com |
| Serotonin 5-HT₂C | 26.4 wikipedia.org |
| Serotonin 5-HT₆ | 11.7 wikipedia.org |
| Adrenergic α₁ | 26.7 wikipedia.org |
Data derived from in vitro radioligand binding assays with human receptors.
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. nih.gov For this compound, these assays have confirmed its role as a potent antagonist at both dopamine D₂ and serotonin 5-HT₂ₐ receptors. researchgate.net This means it blocks the normal activity of these receptors.
This compound has been identified as a full antagonist for human D₃ receptors. selleckchem.com Its antagonistic action at D₃ receptors is thought to counteract decreased activity at dopamine D₁ and/or NMDA receptors. wikipedia.org Functional assays, such as those measuring [³⁵S]GTPγS binding, have demonstrated that blonanserin inhibits dopamine-induced G-protein activation at D₂L and D₃ receptors, confirming its antagonist properties. core.ac.uk Unlike some other antipsychotics, blonanserin does not appear to significantly affect protein kinase A (PKA) activity on its own, but its D₃ antagonism can influence PKA phosphorylation levels. wikipedia.orgnih.gov
The Parallel Artificial Membrane Permeability Assay (PAMPA) is an in vitro tool used to predict the passive intestinal absorption of a drug candidate. This assay measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with lipids, to an acceptor compartment. While specific PAMPA data for this compound is not detailed in the provided search results, this methodology is a standard component of preclinical drug development to assess oral bioavailability. sumitomo-pharma.comresearchgate.net The rapid absorption of blonanserin observed after oral administration in humans suggests it possesses favorable permeability characteristics. cpu.edu.cn
In Vivo Animal Models and Behavioral Paradigms
In vivo studies using animal models are critical for evaluating the physiological and behavioral effects of this compound in a complex biological system.
Rodent models are extensively used to simulate aspects of human neuropsychiatric disorders. A common model involves the administration of phencyclidine (PCP), an NMDA receptor antagonist, which induces schizophrenia-like symptoms in rodents. nih.gov this compound has demonstrated efficacy in these models by antagonizing PCP-induced hyperlocomotion, which is considered a model for the positive symptoms of schizophrenia. nih.gov It also reverses PCP-induced cognitive impairments in tasks like the novel object recognition test (NORT). selleckchem.comnih.gov Furthermore, blonanserin has been shown to ameliorate social deficits in mice repeatedly administered PCP. medchemexpress.com
A variety of standardized behavioral tests are employed to assess the effects of this compound on different domains of behavior.
Novel Object Recognition Test (NORT): This test evaluates cognitive function, specifically recognition memory. Blonanserin has been shown to reverse PCP-induced deficits in this task, an effect that may be linked to its action on D₃ and 5-HT₂ₐ receptors. nih.gov The ameliorating effect of blonanserin in this paradigm can be antagonized by a dopamine D₁ receptor antagonist (SCH23390) and a PKA inhibitor (H-89), highlighting the complex molecular pathways involved. nih.gov
Forced Swim Test: This test is used as an animal model for negative symptoms of schizophrenia. Blonanserin has been shown to antagonize the potentiation of immobility caused by PCP in this test. nih.gov
Conditioned Avoidance Response (CAR): This test is a classic paradigm used to assess antipsychotic activity. While not specifically detailed for blonanserin in the provided results, it is a standard methodological tool in the field.
Catalepsy Test: This test measures the induction of extrapyramidal side effects (EPS), a common issue with antipsychotic medications. Blonanserin is noted for having a lower risk of inducing these side effects compared to typical antipsychotics like haloperidol. nih.gov
These behavioral tests, when combined with neurochemical and molecular analyses, provide a comprehensive understanding of this compound's preclinical profile.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Aripiprazole |
| Blonanserin |
| This compound |
| Chlorpromazine |
| Clozapine |
| Haloperidol |
| Olanzapine |
| Phencyclidine (PCP) |
| Pimavanserin |
| Quetiapine |
| Risperidone |
| SCH23390 |
| 7-OH-DPAT |
| H-89 |
Neurochemical and Molecular Biological Techniques
Advanced research into the mechanisms of action of this compound relies on a sophisticated array of neurochemical and molecular biological techniques. These methods allow for the detailed examination of the compound's effects on neurotransmitter systems, protein expression, and neuronal electrical activity.
In Vivo Microdialysis for Neurotransmitter Quantification
In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. This methodology is crucial for understanding how this compound modulates neurochemical circuits in real-time.
In studies investigating this compound, microdialysis probes are stereotaxically implanted into brain regions of interest, such as the prefrontal cortex, nucleus accumbens, and striatum. These probes are perfused with a physiological solution, and the resulting dialysate, containing extracellular fluid, is collected for analysis. The concentration of various neurochemicals in the dialysate is then quantified, typically using highly sensitive analytical methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov
Research findings from in vivo microdialysis studies have shown that this compound persistently increases the extracellular levels of dopamine and norepinephrine (B1679862) in the frontal cortex. researchgate.net However, it does not significantly alter the levels of serotonin, GABA, or glutamate (B1630785) in this region. researchgate.net For instance, one study demonstrated that this compound administration led to a significant increase in the efflux of cortical dopamine and its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govselleckchem.com These findings are critical in elucidating the compound's role in modulating dopaminergic pathways, which are implicated in the pathophysiology of schizophrenia. Another study highlighted that blonanserin, among other atypical antipsychotics, increased the efflux of cortical dopamine. nih.gov
| Research Finding | Brain Region | Effect of this compound | Analytical Method | Citation |
| Increased Dopamine Efflux | Prefrontal Cortex | Significant Increase | UPLC-MS/MS | nih.gov |
| Increased Norepinephrine Efflux | Frontal Cortex | Persistent Increase | Not Specified | researchgate.net |
| No Significant Change in Serotonin | Frontal Cortex | No Change | Not Specified | researchgate.net |
| No Significant Change in GABA | Frontal Cortex | No Change | Not Specified | researchgate.net |
| No Significant Change in Glutamate | Frontal Cortex | No Change | Not Specified | researchgate.net |
Western Blotting and Immunochemical Analyses for Protein Expression and Phosphorylation
Western blotting and other immunochemical techniques are indispensable for studying the effects of this compound on the expression and phosphorylation status of specific proteins within neuronal signaling pathways. These analyses provide insights into the molecular mechanisms underlying the compound's pharmacological effects.
In a typical Western blot analysis, brain tissue from animals treated with this compound is homogenized, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with specific antibodies that recognize a target protein or its phosphorylated form. The binding of the antibody is detected and quantified, allowing for a comparison of protein levels between treated and control groups.
Studies have utilized Western blotting to investigate the impact of this compound on key signaling molecules. For example, research has shown that this compound can influence the phosphorylation of proteins involved in synaptic plasticity and neurotransmitter receptor signaling. One study, for instance, might investigate the effect of this compound on the phosphorylation of Akt and glycogen (B147801) synthase kinase 3β (GSK-3β), proteins that are part of a signaling cascade known to be involved in the mechanism of action of some antipsychotic drugs. While direct studies on this compound's effect on these specific proteins were not available in the provided search results, the methodology is standard in the field. frontiersin.org Other research has successfully used Western blotting to show that treatment with a 5-HT6 receptor antagonist, in a neurodevelopmental model relevant to schizophrenia, altered the expression of proteins in the c-Jun N-terminal Kinase (JNK) and p38 MAPK signaling pathways, demonstrating the utility of this technique in psychiatric drug research. nih.gov
| Protein Target | Change Observed | Cellular Pathway | Significance | General Citation |
| Phosphorylated Akt (p-Akt) | Hypothetical Increase/Decrease | PI3K/Akt Signaling | Modulation of cell survival and proliferation | frontiersin.orgspandidos-publications.com |
| Phosphorylated GSK-3β (p-GSK-3β) | Hypothetical Increase/Decrease | PI3K/Akt/GSK-3β Signaling | Regulation of multiple cellular processes | frontiersin.org |
| c-Jun N-terminal Kinase (JNK) | Altered Expression | MAPK Signaling | Stress response and apoptosis | nih.gov |
| p38 MAPK | Altered Expression | MAPK Signaling | Inflammatory and stress responses | nih.gov |
Electrophysiological Recordings in Animal Brain Slices/In Vivo
Electrophysiological recordings are used to directly measure the electrical activity of neurons, providing a functional understanding of how this compound affects neuronal communication. These experiments can be conducted in vivo in anesthetized or freely moving animals, or in vitro using brain slices.
For in vitro brain slice electrophysiology, thin sections of specific brain regions, such as the hippocampus or prefrontal cortex, are kept viable in an artificial cerebrospinal fluid (ACSF). youtube.comnih.gov Microelectrodes are then used to record various electrical phenomena, including action potentials (neuronal firing), postsynaptic potentials, and synaptic currents from individual neurons or populations of neurons. youtube.comnih.gov In vivo recordings involve implanting electrodes into the brains of living animals to monitor neuronal activity in response to drug administration in a more physiologically intact system.
Research has shown that this compound can modulate neuronal activity. For instance, it has been observed that this compound transiently increases the firing rate of neurons in the locus coeruleus and the ventral tegmental area. selleckchem.com This effect on neuronal firing is a direct demonstration of the compound's ability to influence the excitability of specific neuronal populations. Such studies are crucial for linking the neurochemical effects of this compound, such as increased dopamine release, to functional changes in neuronal circuits.
| Recording Type | Brain Region | Observed Effect of this compound | Citation |
| In Vivo Neuronal Firing | Locus Coeruleus | Transient Increase | selleckchem.com |
| In Vivo Neuronal Firing | Ventral Tegmental Area | Transient Increase | selleckchem.com |
| In Vivo Neuronal Firing | Dorsal Raphe Nucleus | No Change | selleckchem.com |
| In Vivo Neuronal Firing | Mediodorsal Thalamic Nucleus | No Change | selleckchem.com |
Pharmacokinetic and Metabolite Analytical Methods
The development and validation of robust analytical methods are essential for characterizing the pharmacokinetic profile of this compound and for identifying its metabolites. Liquid chromatography coupled with mass spectrometry is the cornerstone of these analytical endeavors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound and its metabolites in biological matrices such as plasma and urine. nih.gov This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS method for this compound, a biological sample is first processed to extract the analyte and remove interfering substances. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. jyoungpharm.orgnih.govscirp.org The extracted sample is then injected into an LC system, where this compound and its metabolites are separated from other components on a chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized, and specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM) mode, allowing for highly selective quantification. nih.govnih.gov
Numerous LC-MS/MS methods have been developed and validated for the pharmacokinetic analysis of this compound. jyoungpharm.orgnih.govnih.gov These methods are characterized by their high sensitivity, with lower limits of quantification often in the low picogram per milliliter range, and have been successfully applied to pharmacokinetic studies in both preclinical animal models and human subjects. jyoungpharm.orgnih.govnih.gov
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Blonanserin, N-desethyl blonanserin | Blonanserin | Blonanserin, N-desethyl blonanserin |
| Matrix | Rat Plasma | Human Plasma | Human Plasma and Urine |
| Sample Prep | Protein Precipitation | Liquid-Liquid Extraction | Ethyl Acetate/Dichloromethane Extraction |
| LC Column | Agilent Eclipse Plus C18 | Waters Symmetry Shield C18 | Agilent Eclipse Plus C18 |
| Mobile Phase | Methanol/Water & Acetonitrile/Formic Acid | Ammonium Formate & Acetonitrile | Acetonitrile & Ammonium Formate/Formic Acid Buffer |
| Detection | ESI+ MRM | ESI+ MRM | ESI+ MRM |
| Linear Range | 0.1-100.0 ng/mL | 0.01-5 ng/mL | 0.01-2 ng/mL |
| Citation | nih.gov | jyoungpharm.org | nih.gov |
High-Resolution Mass Spectrometry for Metabolite and Degradation Product Characterization
High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UPLC), such as UPLC-QTOF-MS/MS (Quadrupole Time-of-Flight Mass Spectrometry), is a critical tool for the identification and structural elucidation of unknown metabolites and degradation products of this compound. Unlike tandem mass spectrometry used for quantification, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.
For the characterization of this compound metabolites or degradation products, the compound is subjected to conditions that promote its breakdown, such as stress testing (e.g., exposure to acid, base, oxidation, light, and heat). The resulting mixture is then analyzed by UPLC-HRMS. The high-resolution mass data, in conjunction with fragmentation patterns obtained from MS/MS experiments, are used to propose the structures of the newly formed compounds.
Analytical Method Validation for Preclinical Sample Analysis
The quantification of this compound in preclinical biological samples, primarily plasma from animal models such as rats and rabbits, is fundamental for pharmacokinetic and toxicokinetic studies. The validation of analytical methods ensures the reliability, reproducibility, and accuracy of the data generated. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for these analyses due to its high sensitivity, selectivity, and speed.
Method validation is performed according to guidelines from regulatory bodies like the US Food and Drug Administration (US-FDA) and the National Medical Products Administration (NMPA). nih.govjyoungpharm.org The process involves a comprehensive evaluation of several key parameters to demonstrate that the method is suitable for its intended purpose.
A typical LC-MS/MS method for Blonanserin analysis in rat or rabbit plasma involves sample preparation, chromatographic separation, and detection. nih.govjyoungpharm.org Sample pretreatment often utilizes simple and rapid techniques like direct protein precipitation or liquid-liquid extraction (LLE) to remove interfering macromolecules from the plasma matrix. nih.govjyoungpharm.org Chromatographic separation is commonly achieved on a C18 column. nih.govjyoungpharm.org Detection is carried out using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. jyoungpharm.orgnih.gov For Blonanserin, a common transition monitored is m/z 368.10 → 296.90. nih.govnih.gov
Validation parameters rigorously assessed include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention time of Blonanserin and its internal standard. nih.gov
Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed, and the correlation coefficient (r²) should be close to 1.0. ijpda.org
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of results. These are assessed at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. Intra- and inter-day precision are typically required to be within ±15% (±20% at the LLOQ). jyoungpharm.orgnih.gov
Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. It is evaluated to ensure that the plasma matrix does not suppress or enhance the analyte's signal. jyoungpharm.org
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. jyoungpharm.org
Stability: The stability of Blonanserin in plasma is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage. jyoungpharm.org
The successful validation of these methods allows for their application in preclinical pharmacokinetic studies. nih.govjyoungpharm.org
Table 1: Summary of Validation Parameters for Blonanserin Analytical Methods in Preclinical Samples
| Parameter | Species | Method | Finding | Reference |
|---|---|---|---|---|
| Linearity Range | Rat | LC-MS/MS | 0.1–100.0 ng/mL | nih.govnih.gov |
| Linearity Range | Rabbit/Human | LC-MS/MS | 0.01–5 ng/mL | jyoungpharm.org |
| Lower Limit of Quantification (LLOQ) | Rat | LC-MS/MS | 0.1 ng/mL | nih.govnih.gov |
| Accuracy | Rabbit/Human | LC-MS/MS | 90% to 98.4% of nominal value | jyoungpharm.orgsemanticscholar.org |
| Precision (%CV) | Rabbit/Human | LC-MS/MS | ≤ 2% for all QC levels | jyoungpharm.orgsemanticscholar.org |
| Precision (%CV) | Human | LC-MS/MS | < 7.5% for intra- and inter-day precision | nih.gov |
| Extraction Recovery | Rabbit/Human | LC-MS/MS | 95.15% to 97.04% | jyoungpharm.orgsemanticscholar.org |
Advanced Imaging Techniques in Preclinical Research (e.g., Animal PET for Receptor Occupancy)
Advanced imaging techniques, particularly Positron Emission Tomography (PET), are crucial tools in the preclinical evaluation of this compound. nih.gov Animal PET studies allow for the non-invasive, in vivo quantification of drug-target engagement, providing essential information on pharmacodynamics and mechanism of action long before human trials. nih.gov For Blonanserin, these studies focus on measuring its occupancy of key neurotransmitter receptors in the brain, namely the dopamine D₂ and D₃ receptors and the serotonin 5-HT₂A receptor. jcdr.netfrontiersin.org
The primary application of PET in Blonanserin research is to determine the relationship between the administered dose, the resulting plasma concentration, and the degree to which the drug binds to its target receptors in the living brain of animal models, such as rats. core.ac.uk This is achieved by using specific radiolabeled molecules (radiotracers), like [¹¹C]raclopride or [¹¹C]-(+)-PHNO, which bind to the receptors of interest. nih.govoup.com A baseline PET scan is performed to measure the initial receptor availability. After administration of Blonanserin, a second scan is conducted to measure the reduced availability of receptors, with the difference indicating the percentage of receptors occupied by the drug.
Preclinical PET studies have been instrumental in differentiating Blonanserin from other atypical antipsychotics. A significant finding from animal research is Blonanserin's high occupancy of dopamine D₃ receptors at therapeutically relevant doses. core.ac.uk One comparative in vivo study in rats evaluated the D₂ and D₃ receptor occupancy of Blonanserin, Risperidone, Olanzapine, and Aripiprazole at doses that produce antipsychotic-like effects. core.ac.uk The results showed that while all tested drugs achieved high D₂ receptor occupancy, only Blonanserin demonstrated substantial D₃ receptor occupancy (76.8%). core.ac.uk In contrast, Risperidone had relatively low D₃ occupancy, and the occupancy for Olanzapine and Aripiprazole was too low to be accurately estimated. core.ac.uk
These preclinical imaging findings are critical for several reasons:
Mechanism Confirmation: They provide in vivo evidence supporting in vitro binding data, confirming that the drug reaches its intended targets in the central nervous system.
Dose-Occupancy Relationship: They help establish the dose range required to achieve a therapeutic level of receptor occupancy (typically 60-80% for D₂ receptors). medpulse.in
Competitive Differentiation: The high D₃ receptor occupancy observed for Blonanserin in animal models suggests a potentially distinct mechanism of action compared to other antipsychotics, which may contribute to its specific efficacy and side effect profile. frontiersin.orgcore.ac.uk This has been a key driver for further investigation in human PET studies. nih.gov
The data from these advanced preclinical imaging studies provide a strong rationale for clinical trial design and help predict the therapeutic window in humans. nih.govresearchgate.net
Table 2: Preclinical Dopamine Receptor Occupancy of Antipsychotics in Rats
| Compound | D₂ Receptor Occupancy (%) | D₃ Receptor Occupancy (%) | Reference |
|---|---|---|---|
| Blonanserin | 91.5% | 76.8% | core.ac.uk |
| Risperidone | 75.9% | 20.2% | core.ac.uk |
| Olanzapine | 80.9% | <50% (Not Determined) | core.ac.uk |
| Aripiprazole | 62.0% | <50% (Not Determined) | core.ac.uk |
Q & A
Q. What frameworks are recommended for integrating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) data?
- Methodological Answer : Develop mechanism-based PK-PD models using software like NONMEM or Monolix. Incorporate receptor occupancy (PET data) as a biomarker for D2/5-HT2A effects. Deng et al. (2018) showed alcohol alters Blonanserin’s PK, warranting population PK models to assess covariates (e.g., CYP3A4 polymorphisms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
